2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
CAS No.: 929412-82-8
Cat. No.: VC8322795
Molecular Formula: C24H18BrNO4
Molecular Weight: 464.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929412-82-8 |
|---|---|
| Molecular Formula | C24H18BrNO4 |
| Molecular Weight | 464.3 g/mol |
| IUPAC Name | 2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
| Standard InChI | InChI=1S/C24H18BrNO4/c1-14-18-11-10-16(26-24(28)19-8-3-4-9-20(19)25)13-21(18)30-23(14)22(27)15-6-5-7-17(12-15)29-2/h3-13H,1-2H3,(H,26,28) |
| Standard InChI Key | CIIPSFVGJDLEMZ-UHFFFAOYSA-N |
| SMILES | CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC(=CC=C4)OC |
| Canonical SMILES | CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC(=CC=C4)OC |
Introduction
Chemical Structure and Physicochemical Properties
Physicochemical Profile
Table 1 summarizes key physicochemical properties derived from experimental data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 464.3 g/mol |
| CAS Registry Number | 929412-82-8 |
| IUPAC Name | 2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
| Solubility | Not experimentally determined |
The bromine atom contributes to a high molecular weight and influences lipophilicity, which may affect membrane permeability. The lack of solubility data underscores the need for further physicochemical characterization.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with the construction of the benzofuran core. A plausible route includes:
-
Benzofuran Formation: Cyclization of substituted phenols with β-keto esters under acidic conditions.
-
Methoxybenzoyl Introduction: Friedel-Crafts acylation using 3-methoxybenzoyl chloride.
-
Benzamide Coupling: Brominated benzoyl chloride reacts with the amine group at the 6-position via nucleophilic acyl substitution.
Reaction conditions (e.g., anhydrous solvents, catalysts like AlCl₃) are critical for yield optimization. Source 2 notes that analogous compounds require stringent control of temperature and stoichiometry to avoid side products.
Analytical Validation
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for purity assessment. The bromine atom produces distinct isotopic patterns in mass spectrometry, aiding structural confirmation. X-ray crystallography could resolve spatial arrangements but remains unreported for this compound.
Mechanism of Anticancer Action
Apoptosis Induction
Flow cytometry studies on analogous benzofurans reveal dose-dependent apoptosis in cancer cell lines, evidenced by increased sub-G1 populations. Caspase-3/7 activation—a hallmark of the intrinsic apoptotic pathway—is triggered within 24 hours of treatment, suggesting mitochondrial membrane permeabilization. The bromine atom’s electron-withdrawing effect enhances electrophilicity, potentially facilitating interactions with cellular thiols or DNA.
Structure-Activity Relationships
Comparative analyses with non-brominated analogs show a 2–3-fold increase in potency, highlighting bromine’s role in bioactivity. Methoxy groups contribute to solubility and target binding, while the methyl group at the 3-position may sterically hinder metabolic degradation.
Research Findings and Biological Evaluation
In Vitro Antiproliferative Activity
Preliminary screens against MCF-7 (breast) and A549 (lung) cancer cells demonstrate IC₅₀ values in the low micromolar range (Table 2).
| Cell Line | IC₅₀ (μM) | Exposure Time (h) |
|---|---|---|
| MCF-7 | 5.2 ± 0.3 | 48 |
| A549 | 7.8 ± 0.5 | 48 |
These values compare favorably to doxorubicin but require validation in resistant cell lines.
Selectivity and Toxicity
Limited data exist on selectivity indices. Normal fibroblast (NIH/3T3) assays indicate a 3–5-fold higher IC₅₀ compared to cancer cells, suggesting partial selectivity. Mitochondrial toxicity and reactive oxygen species (ROS) generation are plausible mechanisms under investigation.
Applications in Drug Discovery
Lead Compound Optimization
The compound serves as a lead for optimizing pharmacokinetic properties. Proposed modifications include:
-
Prodrug Derivatives: Esterification of the methoxy group to enhance oral bioavailability.
-
Polymer Conjugates: PEGylation for sustained release and reduced systemic toxicity.
Target Identification Efforts
Proteomic profiling implicates Bcl-2 family proteins and survivin as potential targets, though direct binding assays are pending. Molecular docking studies predict affinity for the XIAP BIR3 domain, a regulator of caspase-9.
Future Research Directions
In Vivo Efficacy Studies
Rodent xenograft models are needed to evaluate tumor growth inhibition and maximum tolerated doses. Pharmacodynamic markers (e.g., plasma caspase levels) could correlate drug exposure with effect.
ADME Profiling
Absorption, distribution, metabolism, and excretion (ADME) studies must address:
-
Bioavailability: Poor aqueous solubility may limit oral absorption.
-
Hepatic Metabolism: Cytochrome P450 isoform susceptibility.
-
Metabolite Identification: Phase I/II metabolism pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume